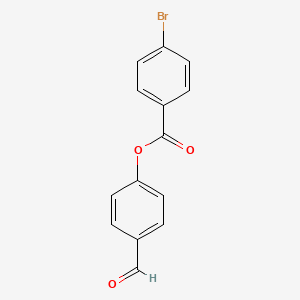

4-Formylphenyl 4-bromobenzoate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-Formylphenyl 4-bromobenzoate (FPBB) is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a crystalline solid that is soluble in organic solvents and has a molecular weight of 327.16 g/mol.

Wissenschaftliche Forschungsanwendungen

Green Chemistry in Education

The use of 4-bromobenzoic acid in Pd/C-catalyzed Suzuki coupling reactions demonstrates its application in green chemistry. An undergraduate experiment involving this reaction in an alkali aqueous solution illustrates its role in enhancing students' interest and participation in scientific research. This experiment integrates 4-bromobenzoic acid as a key component, showcasing its educational value in organic chemistry courses (Huang Jing, 2013).

Crystallography and Polymorphism

A study re-refined the crystal structure of "Form III" of 4-bromophenyl 4-bromobenzoate, initially deemed a polymorph but later identified as a co-crystal containing 4-bromophenyl 4-bromobenzoate and 4-bromophenyl 4-nitrobenzoate. This finding highlights the compound's significance in crystallography and its potential for developing polymorphic or co-crystalline forms (Whittaker et al., 2021).

Synthesis of Bioactive Compounds

4-bromobenzoic acid derivatives, such as methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, are crucial intermediates in synthesizing bisbibenzyls, a series of natural products with diverse biological activities. The synthesis process, involving condensation reactions and screening for optimal conditions, illustrates the compound's role in developing bioactive substances (Lou Hong-xiang, 2012).

Catalyst-Free Coupling Reactions

The compound has been used in catalyst-free P-C coupling reactions with secondary phosphine oxides under microwave irradiation in water. This showcases its potential in facilitating efficient and environmentally friendly chemical processes (Jablonkai & Keglevich, 2015).

Sustainable Chemistry in Laboratories

A study presented a Suzuki–Miyaura cross-coupling reaction involving 4-bromobenzoic acid and phenylboronic acid, conducted entirely in water with an easily prepared palladium catalyst. This reaction, suitable for undergraduate laboratories, highlights the compound's use in promoting sustainable chemistry practices (Hamilton et al., 2013).

Nuclear Quadrupole Resonance Studies

The Zeeman effect on the nuclear quadrupole resonance of 81Br in single crystals of methyl 4-bromobenzoate was investigated, illustrating the compound's application in advanced spectroscopic studies (Ambrosetti et al., 1974).

Eigenschaften

IUPAC Name |

(4-formylphenyl) 4-bromobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9BrO3/c15-12-5-3-11(4-6-12)14(17)18-13-7-1-10(9-16)2-8-13/h1-9H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDWKZYMDAIYCIM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC(=O)C2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9BrO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[Phenyl(1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2603237.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid](/img/structure/B2603238.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-phenylacetamide hydrochloride](/img/structure/B2603240.png)

![ethyl 4-{[3-methyl-7-(2-methylbenzyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]methyl}piperazine-1-carboxylate](/img/structure/B2603249.png)

![trans-1-Methyl-2-[(oxan-4-yl)amino]cyclobutan-1-ol](/img/structure/B2603252.png)

![Tert-butyl N-[3-(1,2,3,4-tetrahydroquinolin-7-yl)propyl]carbamate](/img/structure/B2603258.png)

![(2-Ethoxyphenyl)-[2-[(3-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2603259.png)